5-Acetyl-2-bromobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

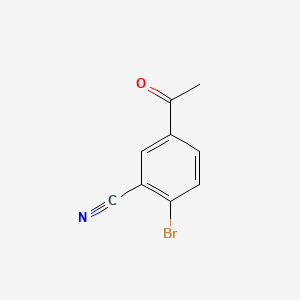

5-Acetyl-2-bromobenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is characterized by the presence of an acetyl group at the 5-position, a bromine atom at the 2-position, and a nitrile group on the benzene ring. This compound is a white to off-white crystalline solid and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Acetyl-2-bromobenzonitrile involves the bromination of 5-acetylbenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the reaction of 2-bromobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts acylation reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol, or sodium hydrosulfide (NaSH) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of 5-acetyl-2-aminobenzonitrile, 5-acetyl-2-thiobenzonitrile, etc.

Reduction: Formation of 5-acetyl-2-aminobenzonitrile.

Oxidation: Formation of 5-acetyl-2-bromobenzoic acid.

Scientific Research Applications

5-Acetyl-2-bromobenzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme-catalyzed reactions involving nitrile and acetyl groups.

Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Industry: In the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-bromobenzonitrile in chemical reactions involves the electrophilic nature of the bromine atom and the nucleophilic nature of the nitrile group. The bromine atom can be readily displaced by nucleophiles, while the nitrile group can participate in various addition and reduction reactions. The acetyl group can undergo oxidation or reduction, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

5-Acetyl-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.

5-Acetyl-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.

5-Acetyl-2-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-Acetyl-2-bromobenzonitrile is unique due to the specific reactivity of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis.

Biological Activity

5-Acetyl-2-bromobenzonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H6BrN

- Molecular Weight : 209.06 g/mol

- IUPAC Name : this compound

The compound features a bromine atom and a nitrile group, which are critical for its biological interactions.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. One notable method involves the bromination of 2-acetylbenzonitrile, followed by purification through recrystallization. The efficiency and yield of these reactions vary based on conditions such as temperature and solvent choice.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into a potential antibacterial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound has selective cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in HeLa cells (human cervical carcinoma) with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These findings indicate that the compound may serve as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis. The presence of the bromine atom is hypothesized to enhance its reactivity with biological targets.

Case Studies

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several brominated analogs of benzonitriles, including this compound, and their evaluation against resistant bacterial strains. The results confirmed its potential as a scaffold for developing new antibiotics .

- Anticancer Research : Another investigation focused on the cytotoxic effects of various substituted benzonitriles on cancer cells. The study found that compounds with halogen substitutions, like bromine in this compound, showed enhanced activity against multiple cancer cell lines .

Properties

IUPAC Name |

5-acetyl-2-bromobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUIGUNENZXIEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677422 |

Source

|

| Record name | 5-Acetyl-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-73-9 |

Source

|

| Record name | 5-Acetyl-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.